Cas no 945896-22-0 (1-(6-chloropyrimidin-4-yl)pyrrolidin-3-amine)

1-(6-chloropyrimidin-4-yl)pyrrolidin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- F1908-2473
- AKOS006327743
- 1-(6-chloropyrimidin-4-yl)pyrrolidin-3-amine
- 945896-22-0
- 3-Pyrrolidinamine, 1-(6-chloro-4-pyrimidinyl)-
-
- Inchi: 1S/C8H11ClN4/c9-7-3-8(12-5-11-7)13-2-1-6(10)4-13/h3,5-6H,1-2,4,10H2
- InChI Key: XZOYPJONUCLEFA-UHFFFAOYSA-N
- SMILES: ClC1=CC(=NC=N1)N1CCC(C1)N
Computed Properties
- Exact Mass: 198.0672241g/mol
- Monoisotopic Mass: 198.0672241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 55Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 365.9±42.0 °C at 760 mmHg
- Flash Point: 175.1±27.9 °C
- pka: 8.52±0.20(Predicted)
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
1-(6-chloropyrimidin-4-yl)pyrrolidin-3-amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(6-chloropyrimidin-4-yl)pyrrolidin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C133431-500mg |
1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-amine |
945896-22-0 | 500mg |
$ 435.00 | 2022-06-06 | ||
Life Chemicals | F1908-2473-10g |
1-(6-chloropyrimidin-4-yl)pyrrolidin-3-amine |
945896-22-0 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
TRC | C133431-100mg |
1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-amine |
945896-22-0 | 100mg |
$ 115.00 | 2022-06-06 | ||
Life Chemicals | F1908-2473-0.5g |
1-(6-chloropyrimidin-4-yl)pyrrolidin-3-amine |
945896-22-0 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
Life Chemicals | F1908-2473-1g |
1-(6-chloropyrimidin-4-yl)pyrrolidin-3-amine |
945896-22-0 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
Life Chemicals | F1908-2473-5g |
1-(6-chloropyrimidin-4-yl)pyrrolidin-3-amine |
945896-22-0 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620824-1g |
1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-amine |
945896-22-0 | 98% | 1g |
¥37348.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620824-250mg |
1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-amine |
945896-22-0 | 98% | 250mg |
¥11392.00 | 2024-04-24 | |
TRC | C133431-1g |
1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-amine |
945896-22-0 | 1g |
$ 680.00 | 2022-06-06 | ||
Life Chemicals | F1908-2473-0.25g |
1-(6-chloropyrimidin-4-yl)pyrrolidin-3-amine |
945896-22-0 | 95%+ | 0.25g |
$694.0 | 2023-09-07 |
1-(6-chloropyrimidin-4-yl)pyrrolidin-3-amine Related Literature
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
Additional information on 1-(6-chloropyrimidin-4-yl)pyrrolidin-3-amine
Recent Advances in the Study of 1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-amine (CAS: 945896-22-0)
1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-amine (CAS: 945896-22-0) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors. The compound's unique structural features, including the chloropyrimidine core and the pyrrolidin-3-amine moiety, make it a versatile scaffold for drug discovery. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent literature has demonstrated that 1-(6-chloropyrimidin-4-yl)pyrrolidin-3-amine serves as a critical building block in the synthesis of small-molecule inhibitors targeting various kinases, such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). A study published in the Journal of Medicinal Chemistry (2023) reported the efficient synthesis of this compound via a palladium-catalyzed cross-coupling reaction, achieving high yields and excellent purity. The study further explored its derivatization to produce a series of potent CDK inhibitors, with several analogs showing promising anti-proliferative activity against cancer cell lines.
In addition to its role in kinase inhibitor development, 1-(6-chloropyrimidin-4-yl)pyrrolidin-3-amine has been investigated for its potential in modulating other biological targets. A recent preprint on bioRxiv (2024) described its use as a precursor in the synthesis of allosteric modulators for G protein-coupled receptors (GPCRs). The study highlighted the compound's ability to introduce structural diversity into GPCR ligands, leading to improved selectivity and reduced off-target effects. These findings underscore the compound's versatility and its potential to contribute to the discovery of next-generation therapeutics.
Another area of active research involves the pharmacokinetic and toxicological profiling of 1-(6-chloropyrimidin-4-yl)pyrrolidin-3-amine and its derivatives. A collaborative study between academic and industrial researchers (Nature Communications, 2023) reported comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) data for a series of compounds derived from this scaffold. The results indicated favorable drug-like properties, including good oral bioavailability and minimal cytochrome P450 inhibition, suggesting its suitability for further preclinical development.
Looking ahead, the continued exploration of 1-(6-chloropyrimidin-4-yl)pyrrolidin-3-amine is expected to yield new insights into its applications in drug discovery. Ongoing studies are investigating its potential in targeted protein degradation (e.g., PROTACs) and as a warhead for covalent inhibitors. The compound's unique chemical reactivity and modularity position it as a valuable tool for addressing unmet medical needs in oncology, inflammation, and other therapeutic areas. As research progresses, this scaffold is likely to play an increasingly important role in the development of innovative medicines.
945896-22-0 (1-(6-chloropyrimidin-4-yl)pyrrolidin-3-amine) Related Products
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 2230780-65-9(IL-17A antagonist 3)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)




